molecular formula C21H20N4OS B2504082 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894022-92-5

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2504082
CAS No.: 894022-92-5
M. Wt: 376.48
InChI Key: YRLWBSWZPIDOIY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole and triazole ring system These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Mechanism of Action

Target of Action

Compounds with similar thiazole and triazole scaffolds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The presence of the triazole ring could also contribute to the compound’s mode of action, as triazole derivatives have been reported to bind with high affinity to multiple receptors .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole and triazole derivatives , it is likely that the compound affects multiple biochemical pathways, potentially influencing processes such as inflammation, microbial growth, viral replication, neuronal signaling, and tumor growth.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Based on the known activities of similar thiazole and triazole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting microbial cell walls, blocking neuronal signaling pathways, or inducing apoptosis in tumor cells.

Action Environment

For instance, the solubility of thiazole compounds in various solvents suggests that the compound’s activity could be influenced by the composition of the local environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled to form the final product. Common reagents used in these reactions include thioamides, hydrazonoyl halides, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide apart is its combined thiazole and triazole ring system, which may offer synergistic effects in biological systems. This unique structure could potentially enhance its efficacy and selectivity as a therapeutic agent .

Properties

IUPAC Name

4-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWBSWZPIDOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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